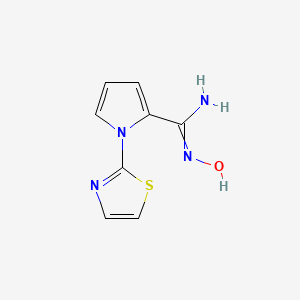

N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-1-(1,3-thiazol-2-yl)pyrrole-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-7(11-13)6-2-1-4-12(6)8-10-3-5-14-8/h1-5,13H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSWYKDCHOUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via acid-catalyzed cyclocondensation:

-

Phenacyl alcohol component : 2-Hydroxy-1-(thiazol-2-yl)ethan-1-one serves as the thiazole-containing precursor.

-

Oxoacetonitrile : 3-Oxobutanenitrile (or derivatives) contributes the pyrrole’s β-ketonitrile moiety.

-

Primary amine : Hydroxylamine or its protected form introduces the N'-hydroxycarboximidamide group.

Acetic acid (1.0 eq.) in ethanol catalyzes the reaction at 70°C for 3 hours, yielding the pyrrole core after silica gel chromatography.

Optimized Procedure

-

Step 1 : Combine 2-hydroxy-1-(thiazol-2-yl)ethan-1-one (1.0 mmol), 3-oxobutanenitrile (1.0 mmol), and hydroxylamine hydrochloride (1.1 mmol) in ethanol (3 mL).

-

Step 2 : Add AcOH (1.0 eq.) dropwise, heat at 70°C under reflux with TLC monitoring.

-

Step 3 : Concentrate the mixture, purify via column chromatography (5–35% EtOAc/hexane).

Yield : 53–76% (dependent on substituent steric effects).

Boc-Protected Intermediate Strategy

To enhance functional group compatibility, N,N'-di-Boc protection of the carboximidamide group is employed, as demonstrated in pyrazole carboximidamide syntheses.

Protection/Deprotection Sequence

-

Boc Protection :

-

Pyrrole Formation :

-

Conduct the three-component reaction using Boc-protected hydroxylamine.

-

-

Deprotection :

-

Remove Boc groups via acidic hydrolysis (e.g., HCl in dioxane).

-

Advantages : Improved stability during purification; reduced side reactions.

Representative Data

| Step | Conditions | Yield |

|---|---|---|

| Boc Protection | NaH, Boc₂O, THF, reflux | 73.8% |

| Deprotection | 4M HCl/dioxane, rt, 2h | 89% |

Post-Functionalization of Pyrrole Intermediates

Cyano Group Transformation

The cyano group in pyrrole-3-carbonitriles can be converted to carboximidamide via:

-

Hydroxylamine Addition :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Three-Component | One-pot, scalable | Limited to stable amines | 53–76% |

| Boc-Protected | High functional group tolerance | Additional protection steps | 60–74% |

| Post-Functionalization | Modular late-stage modification | Multiple steps required | 68–82% |

Critical Parameters for Optimization

Solvent and Catalysis

Chemical Reactions Analysis

Types of Reactions: N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases like lithium diisopropylamide (LDA) for deprotonation, and phase transfer catalysts for alkylation reactions . The conditions often involve low temperatures and anhydrous environments to ensure the stability of the intermediates.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, alkylation reactions can yield monoalkylated derivatives, while oxidation reactions may produce various oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features allow for various modifications that can enhance biological activity.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have explored its efficacy against various pathogens, suggesting that it could serve as a lead compound for developing new antibiotics .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. Preliminary data suggest that it may inhibit tumor growth in specific cancer cell lines, making it a candidate for further investigation in oncology .

Biochemical Research Applications

In biochemistry, this compound is utilized for its ability to interact with biological macromolecules.

Proteomics

This compound is employed in proteomics research to study protein interactions and modifications. Its reactivity with amino acids allows for the labeling of proteins, facilitating the analysis of protein dynamics in cellular environments .

Enzyme Inhibition Studies

The compound has been investigated as a potential enzyme inhibitor. Its ability to modulate enzyme activity makes it valuable in studying biochemical pathways and developing enzyme-targeted therapies .

Materials Science Applications

Beyond biological applications, this compound has implications in materials science.

Organic Electronics

Research into organic electronic materials has identified this compound as a promising candidate for use in organic light-emitting diodes (OLEDs) due to its unique electronic properties. Its incorporation into polymer matrices can enhance the performance of electronic devices .

Nanomaterials Development

The compound's chemical structure allows it to participate in the synthesis of nanomaterials, which can be used in various applications, including catalysis and energy storage systems .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |

| 2 | Anticancer Properties | Inhibition of cell proliferation in breast cancer cell lines. |

| 3 | Proteomics | Successful labeling of proteins for mass spectrometry analysis. |

| 4 | Organic Electronics | Improved efficiency in OLED applications when used as an additive. |

Mechanism of Action

The mechanism of action of N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The exact details of these interactions are not well-documented in the available literature. it is known that the compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nitrogen- and sulfur-containing heterocycles with applications in medicinal chemistry and materials science. Below is a detailed comparison with analogous compounds, focusing on structural features, synthetic routes, and functional group reactivity.

Table 1: Key Structural and Functional Comparisons

Key Observations

In VPC-14449, the dibromoimidazole-thiazole-morpholine architecture demonstrates the impact of halogenation on bioactivity, though structural misassignment in early synthesis underscores the need for rigorous NMR validation .

Functional Group Reactivity The hydroxyamidine group (-NH-C(=NH)-OH) in the target compound is distinct from the thiocarboxamide (-NHC(=S)-) group in ’s derivatives.

Biological Relevance

- While direct biological data for this compound are absent in the evidence, structurally related compounds (e.g., VPC-14449) highlight thiazole-containing molecules as kinase inhibitors or DNA-binding agents . The hydroxyamidine group could mimic urea or guanidine moieties in enzyme active sites.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : A key route involves nucleophilic substitution reactions of pyrrole derivatives with thiazole-containing reagents. For example, pyrrole derivatives react with ethoxycarbonylisothiocyanate under reflux in aprotic solvents (e.g., quinoline) to form intermediates, which are subsequently hydrolyzed or oxidized to yield the target compound . Optimization includes temperature control (80–120°C), solvent selection (e.g., DMF for nucleophilic substitution), and purification via column chromatography. IR spectroscopy (C=O and C=S bands at 1765–1740 cm⁻¹ and 1120 cm⁻¹, respectively) and NMR (characteristic pyrrole proton signals at δ 6.2–7.0 ppm) are critical for structural validation .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests:

- Thermal Stability : Heat the compound at 40–80°C for 24–72 hours in inert atmospheres and monitor decomposition via HPLC.

- pH Stability : Dissolve in buffers (pH 1–13) and analyze degradation products using LC-MS. For instance, acidic conditions may hydrolyze the hydroxyimine group, while basic conditions could deprotonate the thiazole ring .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of functional groups (e.g., C=N at ~1600 cm⁻¹, N–H stretch at ~3300 cm⁻¹).

- NMR : Use ¹H/¹³C NMR to resolve regiochemistry; for example, pyrrole protons show distinct splitting patterns (e.g., δ 6.8 ppm for 2-substituted pyrroles) .

- Contradiction Resolution : If NMR signals overlap (e.g., due to tautomerism), employ 2D NMR (COSY, HSQC) or computational validation (DFT-predicted chemical shifts) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G(d,p) can model:

- Frontier Molecular Orbitals : Predict HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.

- Reaction Pathways : Simulate intermediates in cyclization or oxidation reactions (e.g., S-oxidation of thioamide groups). Validate against experimental IR and NMR data .

Q. What strategies address low yields in the synthesis of bicyclic thioamide derivatives from this compound?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., dimerization). Mitigation strategies include:

- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) to minimize decomposition .

- Byproduct Analysis : Identify side products via GC-MS and adjust stoichiometry or solvent polarity (e.g., switch from DMF to THF) .

Q. How does the thiazole ring influence the compound’s pharmacological activity, and what in silico tools can model its bioactivity?

- Methodological Answer : The thiazole moiety enhances binding to biological targets (e.g., kinases) via hydrogen bonding and π-π stacking. Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with proteins (e.g., COX-2 for anti-inflammatory activity). Compare results with analogs lacking the thiazole group to isolate its contribution .

Q. What are the mechanistic insights into the photocatalytic amination of this compound, and how does solvent choice affect reaction efficiency?

- Methodological Answer : Under blue LED irradiation, the compound undergoes radical-mediated amination with acetonitrile derivatives. Solvent polarity (e.g., acetonitrile vs. DMSO) impacts radical stability and reaction rate. Use EPR spectroscopy to detect nitrile-derived radicals and optimize photocatalyst loading (e.g., 5 mol% eosin Y) .

Data Contradiction and Optimization

Q. How can researchers resolve discrepancies in reported reaction outcomes (e.g., conflicting product ratios in oxidation reactions)?

- Methodological Answer : Contradictions often stem from oxidant selection (e.g., H₂O₂ in acetic acid vs. alkaline conditions). For example:

- Alkaline H₂O₂ : Oxidizes thioamide to carboxamide.

- Acidic H₂O₂ : Forms S-oxide derivatives.

Systematic DOE (Design of Experiments) with controlled pH, temperature, and oxidant concentration can reconcile data .

Q. Why do computational predictions of tautomeric equilibria sometimes conflict with experimental observations?

- Methodological Answer : Tautomerism (e.g., hydroxyimine ⇌ oxime) is sensitive to solvent and temperature. Combine DFT calculations (accounting for solvation models like PCM) with variable-temperature NMR to map equilibrium shifts .

Tables for Key Data

| Property | Experimental Data | Computational Prediction | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | – | 4.2 (B3LYP/6-311+G(d,p)) | |

| pKa (Hydroxyimine) | 8.5 (estimated via potentiometric titration) | 8.7 (DFT-PCM) | |

| Thermal Decomposition (°C) | 180–185 (DSC) | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.